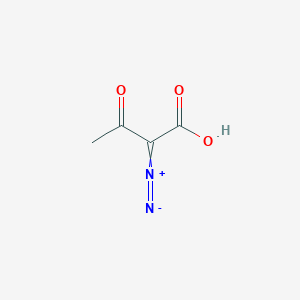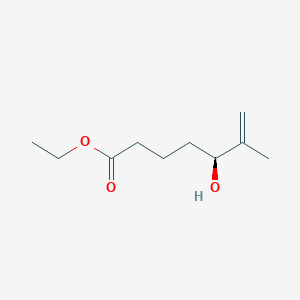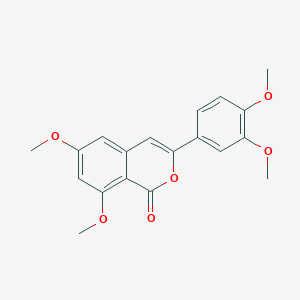![molecular formula C19H22N2O6 B14263000 4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) CAS No. 156695-51-1](/img/structure/B14263000.png)
4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) is a complex organic compound characterized by its unique structure, which includes two hydroxybenzamide groups connected by a pentane-1,5-diylbis(oxy) linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) typically involves the reaction of 4-hydroxybenzamide with 1,5-dibromopentane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the hydroxybenzamide attack the bromine atoms of the dibromopentane, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroxybenzamide groups to amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Applications De Recherche Scientifique
4,4’-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,4’-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[Pentane-1,5-diylbis(oxy)]dibenzimidamide: Similar structure but with imidamide groups instead of hydroxybenzamide groups.
4,4’-[Ethane-1,2-diylbis(oxy)]dianiline: Similar structure but with aniline groups instead of hydroxybenzamide groups.
Pentamidine isethionate: An aromatic diamidine with a similar linker but different functional groups.
Uniqueness
4,4’-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) is unique due to its specific combination of hydroxybenzamide groups and the pentane-1,5-diylbis(oxy) linker. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
| 156695-51-1 | |
Formule moléculaire |
C19H22N2O6 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
N-hydroxy-4-[5-[4-(hydroxycarbamoyl)phenoxy]pentoxy]benzamide |
InChI |
InChI=1S/C19H22N2O6/c22-18(20-24)14-4-8-16(9-5-14)26-12-2-1-3-13-27-17-10-6-15(7-11-17)19(23)21-25/h4-11,24-25H,1-3,12-13H2,(H,20,22)(H,21,23) |
Clé InChI |
MELDJAWHJYNMMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NO)OCCCCCOC2=CC=C(C=C2)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(2-Chloroethyl)cyclopropyl]benzene](/img/no-structure.png)



![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)
![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)
![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)
